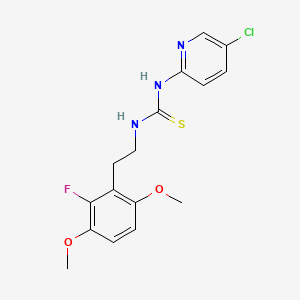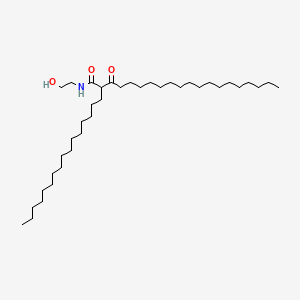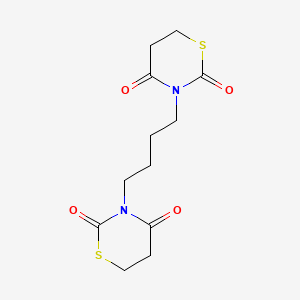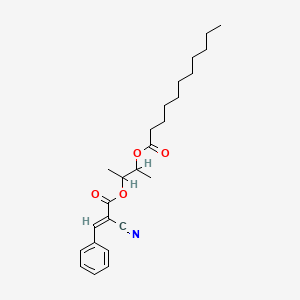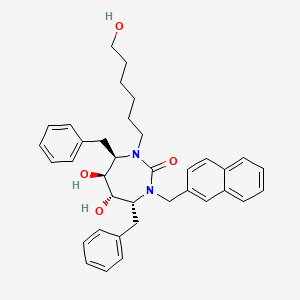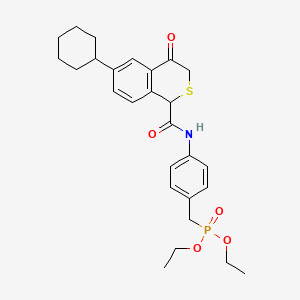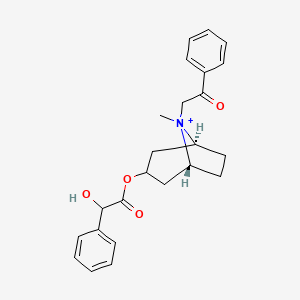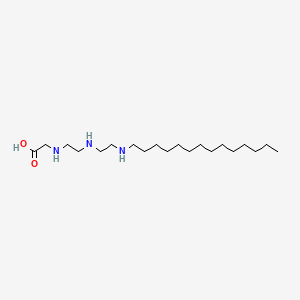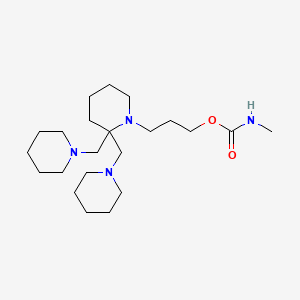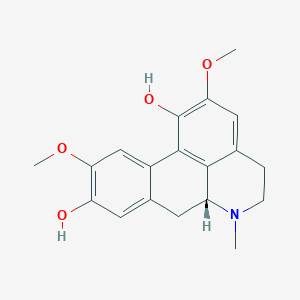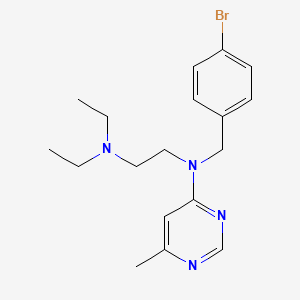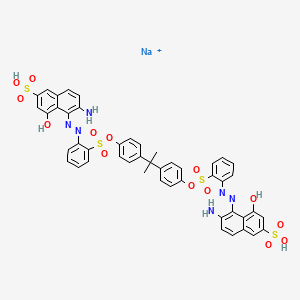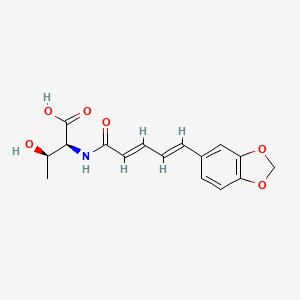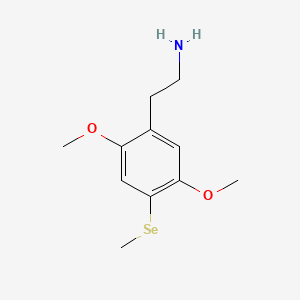
2,5-Dimethoxy-4-(methylseleno)phenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-(methylseleno)phenethylamine: is a synthetic compound belonging to the phenethylamine class. It is structurally characterized by the presence of two methoxy groups at the 2 and 5 positions, and a methylseleno group at the 4 position on the phenethylamine backbone. This compound is of interest due to its potential psychoactive properties and its structural similarity to other well-known psychoactive phenethylamines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-(methylseleno)phenethylamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 2,5-dimethoxyphenyl-2-propanol.
Oxidation: The intermediate is then oxidized to 2,5-dimethoxyphenyl-2-propanone.
Amine Formation: The propanone undergoes reductive amination with methylamine to form 2,5-dimethoxy-4-methylaminopropane.
Selenation: Finally, the methylamino group is replaced with a methylseleno group using a selenating agent such as methylselenol.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylseleno groups.
Reduction: Reduction reactions can occur at the phenethylamine backbone.
Substitution: The methoxy and methylseleno groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction typically yields the corresponding alcohols or amines.
Substitution: Substitution reactions can produce halogenated derivatives or other substituted phenethylamines.
Applications De Recherche Scientifique
Chemistry:
Analytical Chemistry: Used as a reference standard in analytical methods for detecting psychoactive substances.
Synthetic Chemistry: Employed in the synthesis of novel psychoactive compounds for research purposes.
Biology:
Neurochemistry: Studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine:
Pharmacology: Investigated for potential therapeutic applications in treating neurological disorders.
Industry:
Pharmaceuticals: Potential use in the development of new psychoactive medications.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-4-(methylseleno)phenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects. The compound may also interact with dopamine receptors, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
2,5-Dimethoxy-4-methylphenethylamine (DOM): Similar structure but with a methyl group instead of a methylseleno group.
2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Similar structure with an ethyl group at the 4 position.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Contains a bromine atom at the 4 position.
Uniqueness: 2,5-Dimethoxy-4-(methylseleno)phenethylamine is unique due to the presence of the methylseleno group, which imparts distinct chemical and pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for research into the effects of selenium-containing psychoactive substances.
Propriétés
Numéro CAS |
1189246-68-1 |
|---|---|
Formule moléculaire |
C11H17NO2Se |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-4-methylselanylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2Se/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3 |
Clé InChI |
CXQUHXATPUFGMC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCN)OC)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


